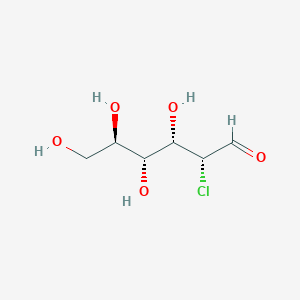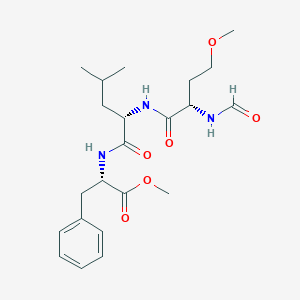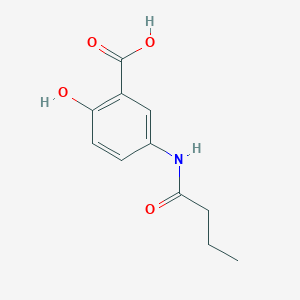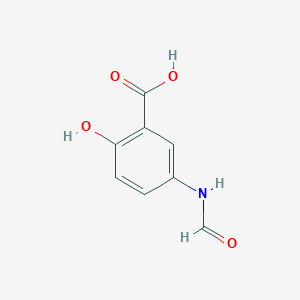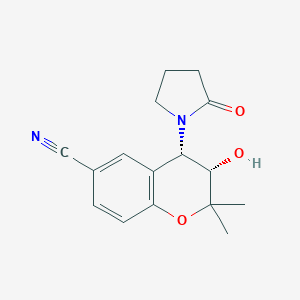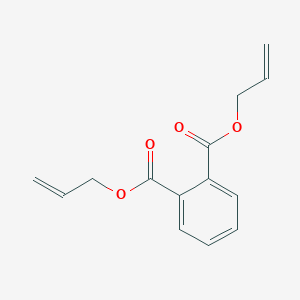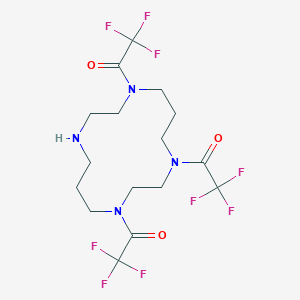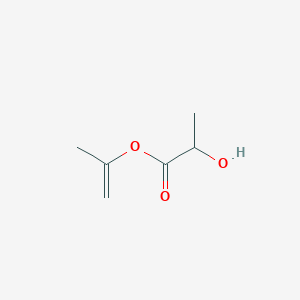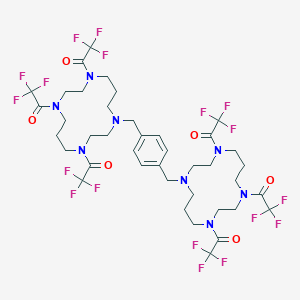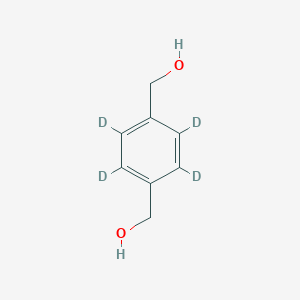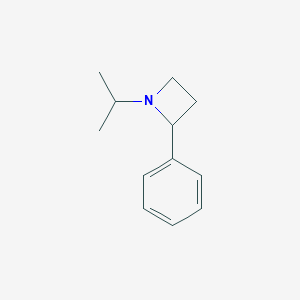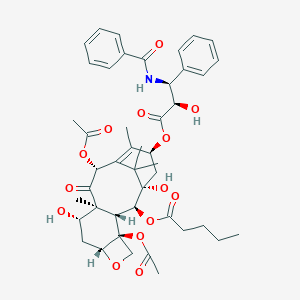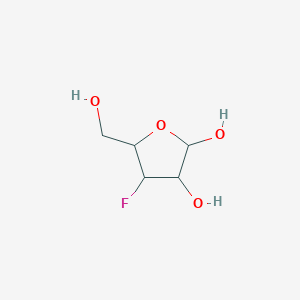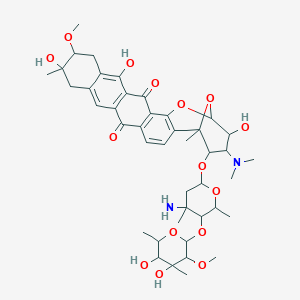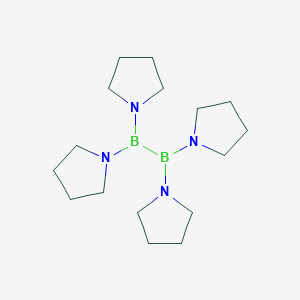
Tetrakis(pyrrolidino)diborane
説明
Tetrakis(pyrrolidino)diborane is a chemical compound with the empirical formula C16H32B2N4 . It has a molecular weight of 302.07 .
Synthesis Analysis
The synthesis of Tetrakis(pyrrolidino)diborane involves the reaction of Bis (pyrrolidino) bromoborane under certain conditions . The reaction is carried out under nitrogen protection, with sodium metal and toluene. The mixture is heated until the metal sodium is completely dissolved, and then Bis (tetrahydropyrrole) boron bromide is added dropwise to the solution. After the addition, the mixture is stirred for a few hours, and then a solution of chlorocyclopentane is added. The reaction mixture is then filtered, and the filtrate is distilled under reduced pressure to obtain the product .Molecular Structure Analysis
The molecular structure of Tetrakis(pyrrolidino)diborane is represented by the SMILES stringC1CCN (C1)B (B (N2CCCC2)N3CCCC3)N4CCCC4 . The InChI key for the compound is SSJAPCOUEXPQNP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Tetrakis(pyrrolidino)diborane appears as yellow-tan crystals . It has a melting point of 78-82 °C . The compound has a predicted boiling point of 395.9±25.0 °C and a predicted density of 1.05±0.1 g/cm3 .科学的研究の応用
As a Precursor in Synthesis
Tetrakis(pyrrolidino)diborane(4) is a notable precursor for synthesizing bis(pinacolato)diborane(4), a critical intermediate in diborane derivatives used for various addition and insertion reactions into multiple bonds. Its solvolysis reactions and solution behavior with alcohols have been extensively studied (H. A. Ali, I. Goldberg, & M. Srebnik, 2002).
In Chemical Reactions
The compound has been involved in reactions with phenyliodonium bis(phenylsulfonyl)methanide, leading to the formation of various enamines and by-products, demonstrating its reactivity in complex chemical processes (S. Nikas, N. Rodios, A. Terzis, & A. Varvoglis, 1994).
In Synthesis of Novel Compounds
Tetrakis(pyrrolidino)diborane has been used in the synthesis of new compounds, such as tetrakis(2-pyridyl)methane, showcasing its utility in creating novel chemical structures (Kouzou Matsumoto, Masaki Kannami, & M. Oda, 2003).
In Oxidative Transformations
It has also been involved in oxidative transformations, as seen in studies involving tetrakis(pyridine)silver(II) peroxodisulfate, where it contributed to the oxidation of various organic compounds (H. Firouzabadi, P. Salehi, & I. Mohammadpour-Baltork, 1992).
In Bond Cleavage Studies
Research has been conducted on the cleavage of dihydrogen using tetra(o-tolyl)diborane(4), where tetrakis(pyrrolidino)diborane played a key role in the study of bond cleavage mechanisms (Nana Tsukahara, Hiroki Asakawa, Ka-Ho Lee, Zhenyang Lin, & M. Yamashita, 2017).
In Polymer Chemistry
Its derivatives, like pyrazole derivatives of diborane(4), have been explored for potential applications in polymer chemistry, indicating its versatility in various chemical contexts (C. Brock, M. K. Das, Robin P. Minton, & K. Niedenzu, 1988).
In Carboxamide Synthesis
Tetrakis(pyridin-2-yloxy)silane, a related compound, has been effectively used as a mild dehydrating reagent in the synthesis of various carboxamides, demonstrating its importance in organic synthesis (T. Tozawa, Yoshinobu Yamane, & T. Mukaiyama, 2005).
In Alkyne Diboration
It has been instrumental in the platinum(0)-catalyzed diboration of alkynes, providing an efficient approach to cis-bis(boryl)alkenes (Tatsuo Ishiyama, Nobuo Matsuda, Miki Murata, F. Ozawa, A. Suzuki, & N. Miyaura, 1996).
特性
IUPAC Name |
dipyrrolidin-1-ylboranyl(dipyrrolidin-1-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32B2N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAPCOUEXPQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(N1CCCC1)N2CCCC2)(N3CCCC3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32B2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399031 | |
| Record name | Tetrakis(pyrrolidino)diborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(pyrrolidino)diborane | |
CAS RN |
158752-98-8 | |
| Record name | Tetrakis(pyrrolidino)diborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(pyrrolidino)diborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



